molecular formula C6H11NO3S B14489207 4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid CAS No. 65735-89-9

4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid

Katalognummer: B14489207
CAS-Nummer: 65735-89-9
Molekulargewicht: 177.22 g/mol
InChI-Schlüssel: VWZXEYSSWFSGTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid is an organic compound with the molecular formula C6H11NO3S It is characterized by the presence of an aminoethyl group attached to a sulfanyl group, which is further connected to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid typically involves the reaction of 2-aminoethanethiol with a suitable precursor such as 4-oxobutanoic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include reducing agents and catalysts that facilitate the formation of the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohols.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(2-Aminoethyl)sulfanyl]sulfonic acid
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride
  • 4-Hydroxy-2-oxobutanoic acid

Uniqueness

4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a variety of applications in research and industry.

Eigenschaften

CAS-Nummer

65735-89-9

Molekularformel

C6H11NO3S

Molekulargewicht

177.22 g/mol

IUPAC-Name

4-(2-aminoethylsulfanyl)-4-oxobutanoic acid

InChI

InChI=1S/C6H11NO3S/c7-3-4-11-6(10)2-1-5(8)9/h1-4,7H2,(H,8,9)

InChI-Schlüssel

VWZXEYSSWFSGTQ-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)SCCN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.